4-cyclopropylpyrimidine-2-thiol
Description
Properties
CAS No. |
155957-45-2 |
|---|---|
Molecular Formula |
C7H8N2S |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylpyrimidine-2-thiol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a three-carbon unit reacts with a three-carbon unit containing the necessary functional groups. Another approach is the [4+2] cyclization, which involves a four-carbon unit reacting with a two-carbon unit . These reactions are often carried out under controlled conditions using catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of 4-cyclopropylpyrimidine-2-thiol may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylpyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Activity
- Research indicates that pyrimidine derivatives, including 4-cyclopropylpyrimidine-2-thiol, exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For instance, certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
-
Antimicrobial Properties
- The compound has also been investigated for its antimicrobial activity. Studies have reported that pyrimidine derivatives can exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics . The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine ring can enhance these properties.
-
Anticancer Potential
- Emerging research highlights the potential of 4-cyclopropylpyrimidine-2-thiol in cancer therapy. Some studies suggest that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antiviral Activity
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-cyclopropylpyrimidine-2-thiol typically involves multi-step organic reactions, including condensation reactions and cyclization processes. The development of efficient synthetic routes is crucial for producing this compound and its analogs for biological testing.
Table: Summary of Synthesis Methods
Case Studies
Several case studies have documented the pharmacological effects of 4-cyclopropylpyrimidine-2-thiol:
- Case Study 1: Anti-inflammatory Effects
- Case Study 2: Antimicrobial Testing
Mechanism of Action
The mechanism of action of 4-cyclopropylpyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound may also inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its ability to interact with nucleic acids and other biomolecules contributes to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include:
4-(4-Chlorophenyl)pyrimidine-2-thiol (CAS 175203-08-4)
1-(4-Nitrophenyl)-4,4,6-trimethylpyrimidine-2-thiol (antiepileptic candidate)
5-Phenylpyrimidine-2,4-diamine (catalog compound)
Table 1: Comparative Analysis
Substituent Effects
- Chlorophenyl Group : The 4-chlorophenyl substituent (electron-withdrawing) in the analog increases molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .
- Nitrophenyl Group : The nitro group in the antiepileptic compound is strongly electron-withdrawing, likely influencing redox properties and receptor interactions .
Reactivity and Tautomerism
- The thiol (-SH) group in 4-cyclopropylpyrimidine-2-thiol can tautomerize to a thione form, similar to 4-(4-chlorophenyl)pyrimidine-2-thiol’s thione configuration (1H-pyrimidine-2-thione) . This tautomerism affects reactivity in nucleophilic or metal-binding contexts.
Q & A
Q. What are the recommended synthetic routes for 4-cyclopropylpyrimidine-2-thiol, and how do reaction conditions influence yield and purity?
The synthesis of pyrimidine-2-thiol derivatives often involves tandem reactions such as aza-Michael addition, nucleophilic addition, and aromatization. For example, a method using divinyl ketones and thiourea under basic conditions has been optimized to produce 4-arylethyl-6-arylpyrimidine-2-thiols with yields exceeding 70% . Key factors include:
- Temperature control : Reactions performed at 80–100°C minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.
- Catalysts : Base catalysts like KOH improve thiourea activation.
Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to achieve >95% purity.
Q. How can researchers validate the structural integrity of 4-cyclopropylpyrimidine-2-thiol?
Methodological validation includes:
- Elemental analysis : Compare calculated vs. experimental C, H, N, S content (e.g., C: ±0.3% deviation acceptable) .
- NMR spectroscopy :
- ¹H NMR : Confirm cyclopropyl proton signals (δ 0.8–1.2 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm).
- ¹³C NMR : Identify thiol sulfur’s deshielding effect on adjacent carbons (~δ 160–170 ppm).
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₉N₂S: 153.05 m/z).
Q. What are the primary research applications of 4-cyclopropylpyrimidine-2-thiol in coordination chemistry?
This compound’s thiol group enables ligand formation in coordination polymers. For example:
- Metal coordination : The sulfur atom binds to transition metals (e.g., Cu²⁺, Zn²⁺) to form 2D/3D frameworks .
- Crystal engineering : Structural diversity arises from variations in counterions (e.g., nitrate vs. sulfate) and solvent templates.
Applications include catalysis (e.g., Suzuki-Miyaura coupling) and gas storage (H₂, CO₂ adsorption).
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropyl group influence reactivity in cross-coupling reactions?
The cyclopropyl group’s strain and electron-withdrawing nature alter reactivity:
- Steric hindrance : Limits accessibility for bulky reagents (e.g., Buchwald-Hartwig amination).
- Electronic effects : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
Controlled studies using substituent analogs (e.g., 4-methyl vs. 4-cyclopropyl) reveal a 15–20% reduction in coupling efficiency for the cyclopropyl derivative due to steric constraints .
Q. What strategies resolve contradictions in reported spectroscopic data for pyrimidine-2-thiol derivatives?
Discrepancies in NMR or IR data often arise from:
- Tautomerism : Thiol ↔ thione equilibrium in solution (e.g., δ 3.5–4.5 ppm for NH protons in thione form).
- Solvent effects : DMSO-d₆ vs. CDCl₃ can shift proton signals by ±0.3 ppm.
- Impurities : Residual solvents (e.g., DMF) may obscure peaks.
Resolution : Use 2D NMR (COSY, HSQC) and variable-temperature NMR to identify tautomeric states .
Q. How can computational modeling predict the reactivity of 4-cyclopropylpyrimidine-2-thiol in drug design?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine frontier molecular orbitals (HOMO/LUMO).
- HOMO localization : Sulfur atom’s lone pairs suggest nucleophilic attack sites.
- LUMO energy : Predicts electrophilic susceptibility (e.g., for Michael addition).
- Molecular docking : Screen against biological targets (e.g., kinases) to prioritize synthetic targets .
Q. What experimental designs mitigate sulfur oxidation during storage and handling?
- Storage : Amber glass vials under nitrogen atmosphere at –20°C to prevent photolytic/oxidative degradation .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.
- Monitoring : Periodic TLC or HPLC analysis (C18 column, acetonitrile/water gradient) to detect sulfoxide/sulfone byproducts .
Key Research Gaps
- Mechanistic studies : Limited data on cyclopropane ring-opening under catalytic conditions.
- Biological profiling : No published IC₅₀ values against common enzymatic targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
